molecular formula C9H9NO2 B118617 3,5-Bis(hydroxymethyl)benzonitrile CAS No. 146335-23-1

3,5-Bis(hydroxymethyl)benzonitrile

Cat. No. B118617
M. Wt: 163.17 g/mol
InChI Key: WOMKDGDCCWYUDN-UHFFFAOYSA-N
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Description

3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 . It is used in research and has a molecular weight of 163.17 .


Synthesis Analysis

The synthesis of 3,5-Bis(hydroxymethyl)benzonitrile involves a reaction of a solution in 2N hydrochloric acid, which is cooled to 0°C and treated with a cold solution of sodium nitrite in water . The reaction mixture is maintained at a temperature < 5°C for 30 minutes, then treated with a solution of copper (I) cyanide and sodium cyanide in water in a single portion . After stirring overnight at room temperature, the mixture is filtered, extracted with dichloromethane, concentrated, and used without further purification . The yield of this reaction is approximately 41% .

Scientific Research Applications

Synthesis and Material Development

  • Polymer Synthesis : A study by Yu, Cai, and Wang (2009) focused on the synthesis of novel soluble aromatic polyesters using variants of benzonitrile. These polyesters demonstrated good thermal stability and solubility in common solvents, highlighting the potential of benzonitrile derivatives in advanced material development.

  • Catalysis in Organic Chemistry : Baeg and Alper (1994) investigated the use of bis(benzonitrile)palladium dichloride as an effective catalyst for the cyclization of aziridines and sulfur diimides, producing imidazolidinethiones with significant yields (Baeg & Alper, 1994).

Biomedical Research

  • Anticancer Properties : Research by Kiran et al. (2018) on the crystal structure of a derivative of benzonitrile revealed potential anticancer properties. Their findings suggested that these derivatives could be significant in pharmaceutical development due to their biological activities (Kiran et al., 2018).

  • Antiallergic and Antiinflammatory Agents : Ban et al. (1998) synthesized m-bis(glycoloylamino)benzene derivatives from benzonitrile compounds, which exhibited notable inhibition in allergic and inflammatory assays. This indicates the potential of benzonitrile derivatives in developing antiallergic and antiinflammatory medications (Ban et al., 1998).

Chemical Synthesis and Characterization

  • Synthesis of Complexes and Ligands : Hou et al. (2011) synthesized Ag(I)-complexes using benzonitrile derivatives, demonstrating the role of these compounds in forming intricate chemical structures and potential applications in chemical synthesis and material science (Hou et al., 2011).

  • Development of Polyimides : Zeng, Zou, and Yang (2014) reported the synthesis of polyimides from a phthalonitrile-containing diamine, demonstrating the use of benzonitrile derivatives in creating materials with desirable thermal and organosolubility properties (Zeng, Zou, & Yang, 2014).

properties

IUPAC Name

3,5-bis(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKDGDCCWYUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576769
Record name 3,5-Bis(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(hydroxymethyl)benzonitrile

CAS RN

146335-23-1
Record name 3,5-Bis(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-bis-(tert-butyl-dimethyl-silanyloxymethyl)-benzonitrile (1.45 g, 3.702 mmol) in tetrahydrofuran (30 mL) at room temperature was added tetrabutylammonium fluoride (9.255 mL, 9.255 mmol, 1 M in tetrahydrofuran). The reaction mixture was stirred at room temperature for 2 h then concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and water (30 mL). The layers were separated and the product was extracted with ethyl acetate (3×20 mL). The organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solid was filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 75% ethyl acetate in hexanes yielded 3,5-bis-hydroxymethyl-benzonitrile (465 mg, 77%).
Name
3,5-bis-(tert-butyl-dimethyl-silanyloxymethyl)-benzonitrile
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
9.255 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Behrens, O Dahl - Nucleosides, Nucleotides & Nucleic Acids, 1999 - Taylor & Francis
Full experimental procedures for the synthesis of a series of new functional linker reagents (14–16) and solid supports (11–13) are reported. The achiral linker reagents and supports …
Number of citations: 19 www.tandfonline.com

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